molecular formula C8H15BrO2 B108922 tert-Butyl 2-bromoisobutyrate CAS No. 23877-12-5

tert-Butyl 2-bromoisobutyrate

Cat. No. B108922
CAS RN: 23877-12-5
M. Wt: 223.11 g/mol
InChI Key: IGVNJALYNQVQIT-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromoisobutyrate, also known as 2-bromo-2-methylpropane, is an organic compound with the formula Me3CBr (Me = methyl). The molecule features a tert-butyl group attached to a bromide substituent . It is a colorless liquid and is used as a standard reagent in synthetic organic chemistry . It was also used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) .


Molecular Structure Analysis

The molecular formula of tert-Butyl 2-bromoisobutyrate is C8H15BrO2 . It features a tert-butyl group attached to a bromide substituent .


Chemical Reactions Analysis

Tert-Butyl 2-bromoisobutyrate was used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

Tert-Butyl 2-bromoisobutyrate is a colorless to almost colorless clear liquid . It has a boiling point of 37 °C/1 mmHg . Its specific gravity is 1.20 , and its refractive index is 1.44 .

Safety And Hazards

Tert-Butyl 2-bromoisobutyrate is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNJALYNQVQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178579
Record name tert-Butyl 2-bromo-2-methylpropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromoisobutyrate

CAS RN

23877-12-5
Record name 1,1-Dimethylethyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23877-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromo-2-methylpropionate
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Record name tert-Butyl 2-bromo-2-methylpropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromo-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.735
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Synthesis routes and methods I

Procedure details

Isobutene is condensed into a solution of 2-bromo-2-methylpropanoic acid (10 mmol) and trifluoroacetic acid (1 mmol) in 100 mL of CH2Cl2 until the starting material is consumed, as observed by TLC. The volatile components are evaporated in vacuo, and the residue is filtered through a pad of neutral alumina using 50% ether/hexane. The filtrate is concentrated in vacuo and used without further purification.
Quantity
0 (± 1) mol
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reactant
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10 mmol
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1 mmol
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100 mL
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Synthesis routes and methods II

Procedure details

Isobutene is condensed into a solution of 2-bromo-2-methylpropanoic acid (10 mmol) and trifluoromethane sulfonic acid (0.1 mmol) in 100 mL of CH2Cl2 until the starting material is consumed, as observed by TLC. The volatile components are evaporated in vacuo, and the residue is filtered through a pad of neutral alumina using 50% ether/hexane. The filtrate is concentrated in vacuo and used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
SH Subramanian, R Dhamodharan - Polymer international, 2008 - Wiley Online Library
… Ambient temperature ATRP of tert-butyl acrylate (tBA) was studied in a detailed manner with ethyl 2-bromoisobutyrate (EBrB) and tert-butyl 2-bromoisobutyrate (tBuBrB) as the initiators …
Number of citations: 15 onlinelibrary.wiley.com
HS Sundaram, D Raghavachari - Journal of Polymer Science …, 2012 - Wiley Online Library
Controlled and very rapid ambient temperature polymerization of tert‐butyl acrylate (tBA) via atom transfer radical polymerization (ATRP) and single electron transfer living radical …
Number of citations: 7 onlinelibrary.wiley.com
C Aliberti, D Antonioli, K Sparnacci, V Gianotti… - AIP Conference …, 2018 - pubs.aip.org
… Several polymers were prepared using the ARGET-ATRP method using tert-butyl 2-bromoisobutyrate as initiator, changing monomer to initiator ratio and the reaction time. After …
Number of citations: 4 pubs.aip.org
HJ Yang, BB Jiang, WY Huang, DL Zhang… - …, 2009 - ACS Publications
… Typical 1 H NMR spectrum of the copolymers from the copolymerization of styrene and triethylene glycol dimethacrylate (tri-EGDMA) initiated by tert-butyl-2-bromoisobutyrate (t-BBiB) in …
Number of citations: 67 pubs.acs.org
AE Wingert - 2011 - rave.ohiolink.edu
… Subramanian and Dhamodharan46 also observed that reactions initiated by tert-butyl 2bromoisobutyrate (tBuBriBu) and ethyl 2-bromoisobutyrate (EBriB) had comparable …
Number of citations: 2 rave.ohiolink.edu
W Huang, H Wu, Y Fan, X Xue, H Yang… - Materials Research …, 2020 - Taylor & Francis
… Chemical Reagent Company, but washed by us 3 times with glacial acetic acid and 3 times by anhydrous methanol, and then used after vacuum drying; Tert-butyl-2-bromoisobutyrate(t-…
Number of citations: 2 www.tandfonline.com
H Wang, F Zhou, L Wu, X Xiao, PY Gu, J Jiang… - Polymer …, 2018 - pubs.rsc.org
Due to their processability and flexibility, nanosheets of functional polymers showed promising applications in high capacity memory and flexional organic electronics. In this paper, we …
Number of citations: 20 pubs.rsc.org
DJ Lunn, S Seo, SH Lee, RB Zerdan… - Journal of Polymer …, 2019 - Wiley Online Library
… To circumvent this, tert-butyl 2-bromoisobutyrate was selected as a non-polar protected … To this end, polymerization from tert-butyl 2-bromoisobutyrate afforded multigram quantities of …
Number of citations: 19 onlinelibrary.wiley.com
JM Matthews, X Chen, E Cryan, DJ Hlasta… - Bioorganic & medicinal …, 2007 - Elsevier
… In one-pot, deprotection of the thiophenol (not shown) was accomplished using standard base hydrolysis conditions, followed by immediate treatment with tert-butyl 2-bromoisobutyrate …
Number of citations: 20 www.sciencedirect.com
PY Gu, CJ Lu, ZJ Hu, NJ Li, T Zhao, QF Xu… - Journal of Materials …, 2013 - pubs.rsc.org
A monomer including pyrazoline and l,8-naphthalimide moieties and its homopolymer were prepared by atom transfer radical polymerization (ATRP). The emission of the monomer can …
Number of citations: 73 pubs.rsc.org

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